1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine 1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18130847
InChI: InChI=1S/C10H15N5/c1-3-15-10(4-8(2)13-15)7-14-6-9(11)5-12-14/h4-6H,3,7,11H2,1-2H3
SMILES:
Molecular Formula: C10H15N5
Molecular Weight: 205.26 g/mol

1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine

CAS No.:

Cat. No.: VC18130847

Molecular Formula: C10H15N5

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

1-((1-Ethyl-3-methyl-1h-pyrazol-5-yl)methyl)-1h-pyrazol-4-amine -

Specification

Molecular Formula C10H15N5
Molecular Weight 205.26 g/mol
IUPAC Name 1-[(2-ethyl-5-methylpyrazol-3-yl)methyl]pyrazol-4-amine
Standard InChI InChI=1S/C10H15N5/c1-3-15-10(4-8(2)13-15)7-14-6-9(11)5-12-14/h4-6H,3,7,11H2,1-2H3
Standard InChI Key GCFFDIPMVBOTQU-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC(=N1)C)CN2C=C(C=N2)N

Introduction

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are typically synthesized through reactions involving pyrazole rings. For example, the synthesis of N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 3-methylaniline in the presence of a reducing agent. Similarly, the synthesis of other pyrazole derivatives often involves condensation reactions or the use of catalysts to facilitate the formation of the desired compounds .

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives have been shown to exhibit a range of biological activities, including antioxidant and anticancer properties. For instance, compounds like 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) have demonstrated significant radical scavenging activity and cytotoxic effects against certain cancer cell lines . These activities are attributed to the ability of pyrazole rings to interact with biological targets, such as enzymes and receptors.

Applications of Pyrazole Derivatives

Pyrazole derivatives have applications in medicinal chemistry due to their biological activities. They are used in the development of drugs for treating various conditions, including cancer and infectious diseases . The versatility of pyrazole rings allows them to be modified into different derivatives with specific pharmacological properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator